molecular formula C14H14F6 B14322332 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene CAS No. 112313-06-1

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene

Cat. No.: B14322332
CAS No.: 112313-06-1
M. Wt: 296.25 g/mol
InChI Key: KJIUQNJFQNTTTL-UHFFFAOYSA-N
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Description

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene typically involves the fluorination of precursor hydrocarbons. One common method involves the use of hexafluoropropylene as a starting material, which undergoes a series of reactions including hydrogenation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs high-pressure and high-temperature conditions to ensure complete fluorination and cyclization. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene exerts its effects is primarily through its strong electron-withdrawing fluorine atoms. These atoms stabilize reactive intermediates and enhance the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes and reaction products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene stands out due to its unique structure, which combines multiple fluorine atoms with a cyclic hydrocarbon framework. This combination imparts exceptional stability and reactivity, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

112313-06-1

Molecular Formula

C14H14F6

Molecular Weight

296.25 g/mol

IUPAC Name

7,8,9,10,11,12-hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene

InChI

InChI=1S/C14H14F6/c15-9-7-5-3-1-2-4-6-8(7)10(16)12(18)14(20)13(19)11(9)17/h7-8H,1-6H2

InChI Key

KJIUQNJFQNTTTL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(CC1)C(=C(C(=C(C(=C2F)F)F)F)F)F

Origin of Product

United States

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